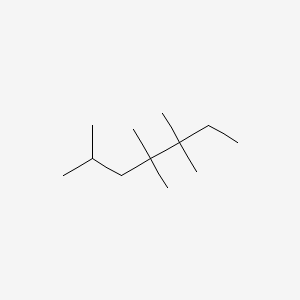

2,4,4,5,5-Pentamethylheptane

Description

Contextualization of Alkane Isomerism in Hydrocarbon Science

Alkanes are saturated hydrocarbons with the general formula CnH2n+2. wikipedia.org While the molecular formula indicates the number of carbon and hydrogen atoms, it does not uniquely define the molecule's structure for alkanes with four or more carbon atoms. Isomers are molecules that share the same molecular formula but have different structural arrangements. This structural variation leads to different physical and chemical properties. For instance, straight-chain alkanes, or n-alkanes, have all their carbon atoms connected in a continuous chain. In contrast, branched-chain alkanes, or isoalkanes, have one or more carbon atoms attached to more than two other carbon atoms, creating branches. wikipedia.org

The complexity of an alkane's structure can influence its presence in natural sources like petroleum. Research has shown that highly branched, complex alkane structures are less likely to be found in petroleum derivatives compared to their simpler, straight-chain counterparts. nih.gov This is a critical consideration in petroleum chemistry, where the composition of hydrocarbons directly impacts refining processes and the quality of resulting fuels. nih.gov

Significance of Highly Branched Heptane (B126788) Derivatives in Modern Chemical Research

Heptane (C7H16) and its numerous isomers are significant in various fields of chemical research. wikipedia.org Highly branched heptane derivatives, such as 2,4,4,5,5-Pentamethylheptane, are of particular interest due to their unique structural features. The extensive branching in these molecules affects their physical properties, such as boiling point and viscosity, and their chemical reactivity. wisconsin.edu

In the context of fuel science, the degree of branching in alkanes is directly related to their octane (B31449) rating, a measure of a fuel's ability to resist knocking or pre-ignition in an engine. tandfonline.com Highly branched isomers generally have higher octane numbers than their straight-chain counterparts, making them desirable components for high-performance fuels. tandfonline.comresearchgate.net Furthermore, the study of branched alkanes contributes to the development of lubricants with specific properties, as the addition of branches can significantly enhance viscosity. aip.org

Historical Overview of Research on Complex Alkanes

The investigation of complex alkanes has evolved significantly over the past century. Early research focused on the identification and isolation of hydrocarbons from natural sources. For example, the discovery of heptane in the turpentine (B1165885) of certain pine trees in the late 19th century laid the groundwork for understanding alkane chemistry.

The 20th century saw the development of synthetic methods to create specific alkane isomers, which was crucial for studying the relationship between structure and properties. acs.org Techniques such as alkylation and hydroisomerization became industrially important for producing high-octane gasoline components from less-branched alkanes. tandfonline.com The development of advanced analytical techniques, like gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying the vast number of isomers present in complex mixtures like petroleum. nih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on highly branched alkanes, including this compound, is driven by several factors. There is a continued effort to develop more efficient and selective catalytic processes for the synthesis of specific isomers. novapublishers.com This includes the use of novel catalysts and reaction conditions to control the degree and position of branching. researchgate.net

Furthermore, the thermodynamic and rheological properties of highly branched alkanes are being investigated in detail. wisconsin.eduaip.orgacs.org Understanding these properties is essential for applications in fuel and lubricant formulation. acs.org For instance, studies on the viscosity and density of binary mixtures containing highly branched alkanes help in the development of surrogate fuels that mimic the behavior of complex real-world fuels. acs.orgresearchgate.netresearchgate.net

Another area of active research is the environmental fate and impact of branched alkanes. The increased aqueous solubility of some branched alkanes compared to their linear counterparts has implications for their bioavailability and potential environmental effects.

Finally, computational modeling plays an increasingly important role in predicting the properties and behavior of complex alkanes. acs.orgasme.orgresearchgate.netcopernicus.org These models help to understand the relationship between molecular structure and macroscopic properties, guiding experimental work and accelerating the discovery of new applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62199-73-9 chemsrc.com |

| Boiling Point | 196°C chemicalbook.com |

| Density | 0.7760 g/cm³ chemicalbook.com |

| Refractive Index | 1.4350 chemicalbook.com |

Research Findings on Branched Alkanes

| Research Area | Key Findings |

| Fuel Science | Highly branched alkanes have higher octane ratings and are desirable for gasoline blending. tandfonline.comresearchgate.net |

| Lubricants | The addition of short, flexible branches to alkanes can lead to a significant increase in viscosity. aip.org |

| Petroleum Chemistry | More complex, highly branched alkane structures are less probable to be detected in petroleum ether. nih.gov |

| Environmental Science | Branching can increase the aqueous solubility of heavier alkanes compared to their straight-chain counterparts. |

| Thermodynamics | The enthalpy of mixing for branched alkanes with other compounds can be influenced by disordering effects. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-73-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,4,5,5-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-11(4,5)12(6,7)9-10(2)3/h10H,8-9H2,1-7H3 |

InChI Key |

TXGUYEKSMHZHSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)(C)CC(C)C |

Origin of Product |

United States |

Advanced Analytical Characterization of 2,4,4,5,5 Pentamethylheptane and Complex Hydrocarbon Systems

Chromatographic Techniques for Separation and Quantification

The detailed characterization of highly branched alkanes such as 2,4,4,5,5-Pentamethylheptane, particularly within complex hydrocarbon matrices, necessitates the use of advanced analytical techniques. Chromatographic methods are central to these efforts, providing the means to separate individual components from a mixture, identify them, and determine their respective quantities. The choice of technique is dictated by the complexity of the sample and the specific analytical goals, ranging from routine quality control to in-depth structural elucidation of isomeric compounds.

Gas Chromatography (GC) and High-Resolution GC for Alkane Mixtures

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for alkanes. In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column's inner wall. For alkane mixtures, non-polar stationary phases are typically employed, leading to an elution order that generally corresponds to the boiling points of the compounds.

High-Resolution Gas Chromatography (HRGC) utilizes long, narrow-bore capillary columns (e.g., 30–100 m in length, 0.1–0.25 mm internal diameter) to achieve superior separation efficiency. This high resolving power is critical for separating constitutional isomers of alkanes, which often have very similar boiling points. The separation of branched alkanes like this compound from other C12 isomers is a challenging task that benefits significantly from the high theoretical plate counts offered by HRGC columns. The sample injection technique is also a critical parameter in HRGC, with methods like split, splitless, and on-column injection being selected based on analyte concentration and sample complexity. dtic.mil

Key parameters in the GC analysis of alkane mixtures include the column type, temperature programming, and carrier gas flow rate. A programmed temperature ramp is almost always used for complex hydrocarbon mixtures to ensure that both highly volatile and higher-boiling compounds can be eluted and analyzed in a single run.

| Parameter | Typical Setting/Value | Purpose/Rationale |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary (30-60 m) | Provides high resolution needed for isomer separation. |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) | Separates alkanes primarily by boiling point. |

| Initial Oven Temp. | 40-50 °C | Allows for the separation of highly volatile components. |

| Temperature Ramp | 5-10 °C/min | Ensures elution of a wide range of hydrocarbons in a reasonable time. |

| Final Oven Temp. | 250-300 °C | Elutes high-boiling point and highly branched alkanes. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport analytes through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for hydrocarbons. |

High-Performance Liquid Chromatography (HPLC) for Branched Hydrocarbon Isolation

While GC is the primary tool for detailed alkane analysis, High-Performance Liquid Chromatography (HPLC) serves a crucial role in the preliminary isolation and fractionation of complex hydrocarbon mixtures. nih.gov HPLC separates compounds based on their affinity for a solid stationary phase while a liquid mobile phase is pumped through the column under high pressure. For hydrocarbon analysis, this often involves normal-phase chromatography, where a polar stationary phase (like silica) is used with a non-polar mobile phase (like n-hexane). researchgate.netpublications.gc.ca

The primary application of HPLC in this context is not the separation of individual isomers but rather group-type separation. researchgate.net A complex sample, such as a petroleum distillate, can be fractionated into classes of compounds, for instance, separating saturated hydrocarbons (saturates, including linear and branched alkanes) from aromatic hydrocarbons. researchgate.net This pre-separation step is invaluable as it reduces the complexity of the fractions that are subsequently analyzed by more powerful techniques like GC or GC-MS. researchgate.net By isolating the saturate fraction, which would contain this compound, interferences from aromatic compounds are eliminated, leading to cleaner chromatograms and more reliable quantification in the subsequent GC analysis.

Hyphenated Chromatographic Systems for Enhanced Resolution

To overcome the limitations of single-column chromatography, especially when analyzing exceedingly complex mixtures, hyphenated systems that couple different chromatographic techniques or a chromatograph with a powerful detector are employed. These integrated systems provide enhanced resolving power and more definitive analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.

This mass spectrum serves as a chemical fingerprint. For a compound like this compound, the mass spectrum would show a specific pattern of fragmentation that can be used to elucidate its structure and distinguish it from its isomers. While many branched alkanes produce similar fragments, subtle differences in the relative abundances of these fragments can aid in identification, often through comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.gov GC-MS is also instrumental in assessing the purity of a sample, as it can detect and identify co-eluting impurities that might be unresolved by a standard GC detector like an FID. researchgate.net

| Feature | Description | Significance for Branched Alkanes |

|---|---|---|

| Molecular Ion (M+) | Peak corresponding to the intact molecule's mass (m/z 170 for C12H26). | Often weak or absent in highly branched alkanes due to extensive fragmentation. |

| Base Peak | The most abundant ion in the mass spectrum. | Typically corresponds to a stable carbocation formed by fragmentation at branch points. |

| Fragment Ions | Series of peaks at lower m/z values (e.g., 43, 57, 71). | The pattern and relative intensity of these fragments provide structural clues. |

The online coupling of Liquid Chromatography with Gas Chromatography (LC-GC) represents a highly automated and efficient approach for analyzing trace components in complex matrices. go-jsb.co.uk This technique is widely applied in the analysis of mineral oil hydrocarbons (MOSH and MOAH) in various products. mosh-moah.deuliege.be The system first uses HPLC to perform a group-type separation, for example, separating the saturated (MOSH) and aromatic (MOAH) fractions. mosh-moah.de

Selected fractions from the LC are then automatically transferred to the GC system for high-resolution separation and quantification, typically using an FID. go-jsb.co.uk The direct online transfer minimizes the risk of sample contamination and analyte loss that can occur with manual, offline fractionation. go-jsb.co.uk Coupling this system with a mass spectrometer (LC-GC-MS) further enhances its capabilities by providing structural confirmation of the separated compounds. This powerful combination allows for both the robust quantification of hydrocarbon groups and the detailed characterization of individual compounds within those groups.

For the most complex hydrocarbon mixtures, such as crude oil or diesel fuel, even high-resolution single-dimension GC is often insufficient to separate all components, resulting in a large "unresolved complex mixture" (UCM). core.ac.uk Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant leap in separation power. chemistry-matters.com In a GCxGC system, two columns of different selectivity (e.g., a non-polar column followed by a semi-polar column) are connected in series via a modulator. chemistry-matters.com

The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a very fast secondary separation. chemistry-matters.com The result is a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity). researchgate.net This creates highly structured chromatograms where classes of compounds (like n-alkanes, branched alkanes, and cycloalkanes) elute in distinct bands or clusters. nih.gov When coupled with FID for quantification and Time-of-Flight Mass Spectrometry (TOF-MS) for identification, GCxGC provides an unparalleled level of detail, enabling the creation of comprehensive hydrocarbon profiles and the identification of individual isomers within the UCM. core.ac.uknih.govsepsolve.com

Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE) for Hydrocarbon Analysis

Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE) are powerful techniques for the analysis and separation of complex hydrocarbon mixtures. oup.comrjptonline.org These methods utilize a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase or extraction solvent. rjptonline.orgwikipedia.org A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties intermediate between those of a liquid and a gas. ajgreenchem.com This state allows for low viscosity and high diffusivity, facilitating efficient mass transfer and rapid separations. mdpi.comijesd.org

SFC is particularly advantageous for analyzing compounds that are not amenable to gas chromatography (GC) due to low volatility or thermal instability. oup.com For complex hydrocarbon analysis, SFC can effectively separate non-polar to moderately polar compounds. oup.com The solvating power of the supercritical fluid can be finely tuned by modifying the pressure and temperature, or by adding a small amount of an organic modifier (like methanol (B129727) or ethanol) to the CO2 mobile phase. wikipedia.orgnews-medical.netnih.gov This flexibility allows for the selective elution of different hydrocarbon classes. While specific applications focusing solely on this compound are not prevalent in literature, SFC is routinely used for the broader analysis of petroleum products which contain such highly branched alkanes. teledynelabs.com The technique offers high resolution and efficiency, making it a valuable tool for characterizing these complex matrices. oup.comteledynelabs.com

Supercritical Fluid Extraction (SFE) serves as a green and sustainable sample preparation technique, offering an alternative to traditional liquid solvent extraction. ajgreenchem.comnih.gov Its application in hydrocarbon analysis involves the selective extraction of analytes from solid or liquid matrices, such as contaminated soil or crude oil. ijesd.org The selectivity of SFE can be controlled by adjusting the density of the supercritical fluid; for instance, volatile oils can be extracted at lower pressures, while higher pressures are needed for less volatile lipids. wikipedia.org In the context of analyzing soils contaminated with petroleum products, SFE with supercritical CO2 has been shown to efficiently remove total petroleum hydrocarbons (TPH), including a significant reduction in polycyclic aromatic hydrocarbons (PAHs). ijesd.org The addition of a co-solvent like heptane (B126788) can enhance the extraction efficiency for non-polar aliphatic compounds, which would include branched alkanes like this compound. ijesd.org

Table 1: Comparison of Analytical Techniques for Hydrocarbon Analysis

| Technique | Principle | Primary Application for Hydrocarbons | Advantages |

|---|---|---|---|

| SFC | Chromatographic separation using a supercritical fluid mobile phase. | Analysis of complex mixtures, high molecular weight, and thermally labile compounds. oup.com | High efficiency, rapid analysis, reduced organic solvent use, tunable selectivity. mdpi.comteledynelabs.com |

| SFE | Extraction using a supercritical fluid solvent. | Sample preparation for removing hydrocarbons from matrices like soil and water. ijesd.org | Environmentally friendly, selective, fast extraction rates. wikipedia.orgajgreenchem.com |

Microextraction Methods: Solid-Phase Microextraction (SPME) Arrow with GC-MS for Volatile Compounds

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction and concentration of analytes in a single step. thermofisher.com The SPME Arrow is a newer, more robust design featuring a larger volume and surface area of the sorbent phase compared to traditional SPME fibers. oeno-one.eunih.govchromatographyonline.com This enhanced design provides superior sensitivity, improved mechanical stability, and higher sample capacity, allowing for the extraction of a greater quantity of volatile compounds. oeno-one.eunih.govmdpi.com

When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME Arrow is a highly effective tool for the analysis of volatile organic compounds (VOCs) in diverse matrices, including environmental and food samples. thermofisher.comhelsinki.fi The process typically involves exposing the SPME Arrow fiber to the headspace above a sample (HS-SPME) or immersing it directly into a liquid sample. helsinki.fi Volatile compounds partition from the sample matrix into the fiber's coating. The fiber is then transferred to the GC injector, where the trapped analytes are thermally desorbed and analyzed by GC-MS.

For the analysis of volatile hydrocarbons, the choice of fiber coating is critical. Non-polar coatings, such as those containing polydimethylsiloxane (B3030410) (PDMS), show a high affinity for non-polar compounds like alkanes. nih.gov Research has demonstrated that SPME Arrows coated with non-polar PDMS can effectively extract highly branched aliphatic hydrocarbons, including compounds structurally similar to this compound, such as 2,2,4,6,6-pentamethylheptane (B104275). nih.gov The increased phase volume of the SPME Arrow leads to higher sensitivity and reproducibility compared to conventional SPME fibers, with improvement factors of 4-5x reported for some VOCs. researchgate.net This makes the technique particularly well-suited for detecting trace levels of volatile hydrocarbons in complex mixtures.

Table 2: SPME Arrow Fiber Types and Target Analytes

| Fiber Coating Material | Polarity | Typical Target Analytes | Relevance to this compound |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Aliphatic hydrocarbons, PAHs, other non-polar VOCs. nih.gov | High affinity for branched alkanes. |

| Divinylbenzene/Carbon Wide Range/PDMS (DVB/CWR/PDMS) | Bipolar | Broad range of volatile and semi-volatile compounds. mdpi.com | Effective for screening complex hydrocarbon mixtures. |

| Polyacrylate (PA) | Polar | Polar compounds such as alcohols, phenols, and esters. nih.gov | Low affinity for non-polar alkanes. |

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) for Volatile Compound Fingerprinting

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a powerful analytical technique that combines the high separation capability of GC with the rapid, sensitive detection of IMS. nih.govmdpi.com This hyphenated approach provides a two-dimensional separation of volatile compounds, first by their retention time in the GC column and subsequently by their drift time in the IMS cell. nih.gov This results in a unique three-dimensional fingerprint (retention time vs. drift time vs. signal intensity) for a given sample's VOC profile, offering enhanced resolving power for complex mixtures. bohrium.comnih.gov

The analysis begins with the sample being incubated in a sealed vial, allowing volatile compounds to partition into the headspace. An aliquot of this headspace gas is then injected into the GC-MS system. tandfonline.com In the IMS portion of the instrument, ionized molecules are separated based on their size, shape, and charge as they travel through a drift tube under the influence of a weak electric field. mdpi.com

Spectroscopic Methods for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex branched alkanes. irisotope.com While ¹H NMR provides information about the chemical environment of hydrogen atoms, ¹³C NMR directly probes the carbon skeleton of a molecule. irisotope.comcompoundchem.com

In a proton-decoupled ¹³C NMR spectrum of an alkane like this compound, each chemically non-equivalent carbon atom produces a single peak. masterorganicchemistry.com The chemical shift (δ) of each peak provides information about the electronic environment of the carbon atom. Carbons in alkanes typically resonate in the upfield region of the spectrum (approximately 10-60 ppm). oregonstate.edu The degree of substitution affects the chemical shift, with quaternary carbons generally appearing further downfield than tertiary, secondary, and primary carbons. For this compound, due to its symmetry, several carbons are chemically equivalent, which would result in fewer signals than the total number of carbon atoms.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are essential for determining the connectivity of atoms within a molecule. acs.org A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, which in alkanes typically means they are on adjacent carbon atoms. The spectrum displays the normal 1D ¹H spectrum along both axes, with cross-peaks appearing at the intersection of the chemical shifts of coupled protons. By analyzing these cross-peaks, the proton-proton connectivity throughout the carbon framework can be mapped, allowing for the complete structural assignment of highly branched alkanes. acs.org This is particularly powerful for distinguishing between isomers that may have very similar 1D NMR spectra.

Table 3: Predicted ¹³C NMR Chemical Shifts for Alkanes

| Carbon Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Primary (CH₃) | 10 - 20 | Located at the end of chains or branches. |

| Secondary (CH₂) | 20 - 40 | Within a carbon chain. |

| Tertiary (CH) | 30 - 50 | At a branch point. |

| Quaternary (C) | 35 - 55 | At a branch point with four carbon attachments; often weak signals. oregonstate.edu |

Understanding the behavior of hydrocarbons in confined environments, such as the nanoporous structures of catalysts, rocks, or soil, is crucial for applications in heterogeneous catalysis and hydrocarbon recovery. acs.orgnih.gov In situ NMR spectroscopy is a powerful, non-invasive technique used to study the structure, dynamics, and interactions of molecules within these confined spaces. acs.orgmdpi.com

One significant challenge of analyzing fluids in porous media is the line broadening of NMR signals caused by magnetic field inhomogeneities at the solid-liquid interface. acs.org However, advanced NMR techniques can overcome this limitation. For instance, Pulsed Field Gradient (PFG) NMR can be used to measure the diffusion coefficients of hydrocarbons within pores, providing insights into their mobility and the tortuosity of the pore network. acs.orgacs.org

Furthermore, 2D NMR methods like Double-Quantum Filtered COSY (DQF-COSY) have been successfully applied to characterize mixtures of linear and branched alkanes while confined within porous catalyst supports. acs.orgnih.gov By analyzing the projections of the 2D spectra, high-resolution information can be retained even in the presence of significant line broadening, allowing for the in situ quantification of branched alkanes. acs.orgnih.gov These advanced in situ NMR methods provide invaluable data on how the physical confinement and surface interactions within porous media affect the behavior of branched alkanes like this compound at a molecular level. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C12H26, corresponding to a molecular weight of approximately 170.33 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the resulting mass spectrum for a highly branched alkane like this compound is characterized by several key features. The molecular ion peak (M+), which corresponds to the intact molecule, is often of very low intensity or entirely absent. jove.comwhitman.edu This is due to the high stability of the carbocations that are readily formed upon fragmentation. jove.com

The fragmentation of branched alkanes is not random; cleavage is favored at the points of branching because this leads to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iq For this compound, the structure features two quaternary carbon centers (C4 and C5), which are prime locations for fragmentation. The loss of the largest substituent at a branch is a common fragmentation pathway. uobasrah.edu.iq Cleavage of the C-C bonds adjacent to these quaternary centers will result in the formation of stable tertiary carbocations.

While a specific mass spectrum for this compound is not widely published, the spectrum of its isomer, 2,2,4,6,6-pentamethylheptane, provides insight into the expected fragmentation. nist.gov The fragmentation patterns are dominated by pathways that yield stable carbocations.

Table 1: Plausible Mass Spectrometry Fragmentation for Pentamethylheptane Isomers This interactive table outlines the likely fragmentation patterns and resulting m/z values based on the principles of alkane mass spectrometry.

| m/z Value | Plausible Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 170 | [C12H26]+• | - | Molecular Ion (M+) |

| 113 | [C8H17]+ | •C4H9 | Loss of a tert-butyl radical |

| 99 | [C7H15]+ | •C5H11 | Loss of a pentyl group |

| 85 | [C6H13]+ | •C6H13 | Cleavage forming a hexyl cation |

| 71 | [C5H11]+ | •C7H15 | Cleavage forming a pentyl cation |

| 57 | [C4H9]+ | •C8H17 | Formation of the stable tert-butyl cation; often the base peak |

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an analytical technique used to identify the functional groups and chemical bonds within a molecule. The technique works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of the bonds.

As an alkane, this compound is composed solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. Its FT-IR spectrum is therefore expected to be relatively simple and characterized by absorptions corresponding to the stretching and bending vibrations of these bonds. orgchemboulder.com

The most prominent absorptions in the spectrum of an alkane are due to C-H stretching vibrations. libretexts.org For sp³ hybridized carbons, as found in this compound, these stretching bands appear in the region of 2850-3000 cm⁻¹. libretexts.orgamazonaws.com

In addition to stretching, C-H bonds also exhibit bending vibrations, which appear at lower frequencies in the spectrum. Methyl (-CH3) and methylene (B1212753) (-CH2) groups have characteristic bending absorptions (also known as scissoring or deformation) in the 1350-1470 cm⁻¹ range. libretexts.org A notable feature for compounds containing a gem-dimethyl group (two methyl groups on the same carbon), such as the tert-butyl-like structures at the C4 and C5 positions, is a characteristic doublet in the 1365-1385 cm⁻¹ region.

The region below approximately 1400 cm⁻¹ is known as the "fingerprint region." orgchemboulder.com The absorption patterns in this area are complex, arising from a combination of C-C stretching and various bending vibrations. While difficult to assign to specific bonds, this pattern is unique to a particular molecule and serves as a molecular "fingerprint." orgchemboulder.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound This interactive table summarizes the key infrared absorption bands expected for an alkane structure.

| Vibrational Mode | Bond Type | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Stretching | sp³ C-H | 2850 - 3000 | Strong |

| Bending (Scissoring) | -CH2- | ~1465 | Medium |

| Bending (Asymmetric) | -CH3 | ~1450 | Medium |

| Bending (Symmetric) | -CH3 | ~1375 | Medium |

Chemometric Approaches in Hydrocarbon Mixture Characterization

The characterization of complex hydrocarbon systems, such as gasoline, diesel fuel, and crude oil, presents a significant analytical challenge due to the presence of thousands of individual compounds. nih.gov Chemometrics, the application of multivariate statistics to chemical data, provides powerful tools to analyze and interpret the large datasets generated from techniques like gas chromatography (GC), mass spectrometry (MS), and FT-IR spectroscopy. researchgate.net

Instead of analyzing individual components one by one, chemometric methods assess patterns and relationships across the entire dataset. mdpi.com One of the most common techniques is Principal Component Analysis (PCA). PCA is an unsupervised pattern recognition method that reduces the dimensionality of complex data by transforming the original variables into a smaller set of uncorrelated variables known as principal components. researchgate.net In the context of fuel analysis, PCA can be used to cluster and differentiate between samples based on their chemical composition, allowing for the identification of adulterated fuels or the classification of diesel feeds based on their paraffinic, naphthenic, and aromatic content. researchgate.netwiley.com

Multivariate calibration methods, such as Partial Least Squares (PLS) regression, are used to build predictive models that correlate spectral data (e.g., from FT-IR) with specific physical or chemical properties of a mixture. researchgate.net This approach allows for the rapid determination of quality parameters like octane (B31449) number or cetane number without the need for complex separation techniques. researchgate.netsae.org By applying these statistical models to the spectral fingerprints of fuel samples, analysts can quickly monitor product quality and detect deviations from specifications. researchgate.net

These advanced data analysis techniques are essential in hydrocarbon forensics to distinguish between different sources of contamination and in industrial settings for the on-line analysis and quality control of petrochemical process streams. researchgate.netenvstd.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,4,6,6-Pentamethylheptane |

Theoretical and Computational Investigations of 2,4,4,5,5 Pentamethylheptane and Branched Alkanes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations solve the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule. From this, a wide range of properties, including energy, geometry, and reactivity indices, can be derived.

Density Functional Theory (DFT) and Coupled Cluster (CC) methods are two of the most powerful and widely used quantum chemical approaches for studying molecular systems.

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. chemrxiv.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. DFT methods are particularly useful for analyzing the stability of branched alkanes. nih.gov A novel DFT approach allows the total energy to be partitioned into steric, electrostatic, and quantum energy terms. nih.gov Studies using this method have revealed that, contrary to classical intuition, branched alkanes often exhibit less destabilizing steric energy than their linear counterparts. nih.gov The greater stability of branched alkanes is attributed to more favorable electrostatic and quantum-mechanical effects, which include Pauli repulsion, exchange-correlation energy, and stabilizing orbital interactions. nih.govresearchgate.net For 2,4,4,5,5-pentamethylheptane, a DFT analysis would quantify these contributions, providing a detailed picture of the electronic factors that stabilize its highly congested structure.

Coupled Cluster Theory (CC) is considered one of the "gold standards" in quantum chemistry for its high accuracy in calculating molecular energies. arxiv.org Methods like Coupled Cluster with Singles and Doubles (CCSD), and particularly with a perturbative triples correction (CCSD(T)), can provide benchmark-quality results. researchgate.netaps.org However, the high computational cost of these methods, which scales steeply with the size of the molecule, can make them impractical for larger alkanes. acs.org To address this, localized-orbital coupled-cluster approaches (e.g., DLPNO-CCSD(T), LNO-CCSD(T)) have been developed. These methods reduce the computational expense, allowing for highly accurate energy calculations on larger molecules, including long-chain and branched alkanes. acs.org Such methods would be essential for obtaining precise conformational energies and reaction barriers for a C12 molecule like this compound.

| Method | Principle | Typical Application for Branched Alkanes | Computational Cost |

| DFT | Energy is a functional of the electron density. | Geometry optimization, energy partitioning (steric vs. electronic), reactivity analysis. | Moderate (scales as N³-N⁴, where N is the number of basis functions). |

| CCSD(T) | Solves for the electronic wavefunction using an exponential cluster operator. | High-accuracy benchmark energy calculations for small to medium-sized molecules, calibration of less expensive methods. | Very High (scales as N⁷). |

| DLPNO-CCSD(T) | A localized correlation approach to reduce the cost of coupled cluster. | High-accuracy energy calculations for large molecules, including complex alkanes. | High, but significantly reduced compared to canonical CCSD(T). |

Semiempirical methods offer a computationally less demanding alternative to ab initio and DFT methods by incorporating parameters derived from experimental data to simplify calculations. While less accurate, their speed allows for the study of very large molecular systems. Methods such as PM6 and PDDG have been shown to offer a reasonable compromise between computational cost and accuracy for predicting properties like isomerization enthalpies in alkanes. nih.gov For a molecule like this compound, semiempirical methods could be used for initial conformational searches or for modeling large ensembles of molecules where higher levels of theory would be computationally prohibitive. nih.gov

A Potential Energy Surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its geometry. fiveable.melibretexts.org By exploring the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest-energy pathways connecting them (reaction coordinates). fiveable.meyoutube.comlibretexts.org

For alkanes, PES mapping is crucial for understanding:

Conformational Changes: Mapping the energy as a function of dihedral angle rotations reveals the barriers between different conformers.

Reaction Mechanisms: For reactions like pyrolysis or combustion, the PES can elucidate the step-by-step mechanism, identifying the transition states and intermediates involved in bond-breaking and bond-forming processes. youtube.com

Theoretically mapping the PES for the isomerization or decomposition of this compound would involve calculating the energy at numerous points along potential reaction coordinates to locate the transition states and determine the activation energies, providing critical insights into its thermal stability and reactivity. libretexts.org

Molecular Dynamics (MD) Simulations for Thermodynamic and Transport Properties

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of molecules, MD simulations can predict macroscopic thermodynamic and transport properties. acs.orgbyu.edu

The accuracy of MD simulations depends heavily on the chosen force field—a set of parameters that defines the potential energy of the system. For alkanes, several well-established force fields are used, including all-atom (e.g., L-OPLS) and united-atom (e.g., TraPPE-UA) models. researchgate.netacs.org United-atom models, which treat CH, CH₂, and CH₃ groups as single interaction sites, are computationally efficient and have been shown to accurately reproduce properties like liquid density. researchgate.net All-atom models may provide better accuracy for other properties, such as viscosity, especially at high densities. byu.edu

MD simulations of this compound could be used to predict key physical properties:

Thermodynamic Properties: Density, heat capacity, and phase behavior.

Transport Properties: Viscosity, diffusion coefficient, and thermal conductivity. researchgate.nettudelft.nl

These simulations provide a molecular-level understanding of how the pronounced branching of this compound affects its bulk fluid properties, such as its rheological behavior. byu.edu

Conformational Analysis and Stability Studies

The primary factors governing alkane conformations are torsional strain (destabilization of eclipsed bonds) and steric strain (repulsive van der Waals forces between bulky groups). fiu.edu Alkanes preferentially adopt staggered conformations to minimize torsional strain. maricopa.edu In larger alkanes, the anti conformation, where the largest substituents are 180° apart, is generally the most stable, while gauche conformations (60° separation) are higher in energy due to steric repulsion. fiu.edu

For a highly branched structure like this compound, conformational analysis is complex. The presence of multiple quaternary and tertiary carbon centers leads to significant steric crowding. The molecule will adopt a three-dimensional structure that minimizes the severe steric repulsions between its numerous methyl groups. This involves a complex interplay of rotations around the C-C bonds of the heptane (B126788) backbone to move the bulky pentamethyl-substituted groups as far from each other as possible.

Recent research indicates that the enhanced stability of branched alkanes is not solely due to avoiding steric strain but is also significantly influenced by stabilizing electronic effects. researchgate.net Natural Bond Orbital (NBO) analysis has shown that geminal (σ → σ*) electron delocalization, an interaction between adjacent C-C bonds, preferentially stabilizes branched structures. researchgate.net This quantum mechanical effect provides an additional explanation for why branched isomers like this compound are thermodynamically more stable than their linear counterparts.

Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netmeilerlab.org The fundamental principle is that the structure of a molecule determines its properties. researchgate.net

The QSPR modeling process involves several key steps:

Data Set Collection: A set of molecules with known experimental property values is assembled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., orbital energies) features. arxiv.org

Model Development: Statistical or machine learning methods (e.g., multiple linear regression, artificial neural networks) are used to build a mathematical model that correlates the descriptors with the property of interest. acs.orgarxiv.org

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques. rsc.org

For branched alkanes, QSPR models can be developed to predict a wide range of properties, such as boiling point, viscosity, density, and partition coefficients. nih.gov By calculating a set of relevant descriptors for this compound, a validated QSPR model could provide a rapid and cost-effective prediction of its physical properties without the need for experimental measurement or more intensive computational simulations.

| Descriptor Class | Description | Example(s) for this compound |

| Constitutional | Describes the basic composition of the molecule. | Molecular Weight (170.33 g/mol ), Count of Carbon Atoms (12), Count of Methyl Groups (7). |

| Topological | Describes atomic connectivity and branching. | Wiener Index, Randić Index, Zagreb Indices. |

| Geometrical | Describes the 3D size and shape of the molecule. | Molecular Surface Area, Molecular Volume. |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Partial Charges. |

Computational Studies on C-H Bond Activation by Transition Metal Complexes

Theoretical and computational investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of C-H bond activation in alkanes by transition metal complexes. rsc.orgscienceopen.com While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles and findings from studies on other branched and linear alkanes provide a robust framework for understanding its potential reactivity. These computational approaches offer deep insights into reaction pathways, transition state geometries, and the electronic factors governing the activation of inert C-H bonds. rsc.orgscienceopen.com

The activation of C-H bonds in alkanes by transition metal complexes is generally understood to proceed through several key mechanistic pathways. nih.govacs.org Computational studies have been pivotal in differentiating these mechanisms and predicting the reactivity of various metal-ligand systems. nih.govacs.org The primary mechanisms include oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation. nih.govacs.org

Oxidative Addition: This mechanism is common for electron-rich, low-valent transition metals. acs.org The metal center inserts into the C-H bond, leading to a formal increase in its oxidation state and coordination number. acs.org Computational studies can model the three-centered transition state involved and calculate the associated activation barriers.

σ-Bond Metathesis: This pathway is characteristic of early transition metals and f-block elements with a d⁰ electron configuration. nih.gov It involves a concerted process where the C-H bond is cleaved and a new M-C bond is formed without a change in the metal's oxidation state. nih.gov DFT calculations can map the potential energy surface for this process, identifying the key intermediates and transition states.

1,2-Addition: In this mechanism, the C-H bond adds across a metal-ligand multiple bond. nih.govacs.org This pathway is often associated with early transition metal complexes. nih.govacs.org

Electrophilic Activation: This involves the coordination of an electropositive metal to the C-H bond, which withdraws electron density and increases the acidity of the hydrogen atom, facilitating its removal by a base. nih.govacs.org

Computational studies on light alkanes like methane, ethane, and propane (B168953) have provided valuable data on the energetics of C-H bond activation. rsc.org These studies often calculate and compare the activation barriers (ΔG‡) for the cleavage of primary, secondary, and tertiary C-H bonds. For a highly branched alkane such as this compound, which contains primary, secondary, and tertiary C-H bonds, as well as a quaternary carbon center, these computational insights are crucial for predicting the site of activation. Generally, the reactivity of C-H bonds follows the order tertiary > secondary > primary, a trend that can be quantified and rationalized through computational modeling.

The choice of transition metal and its ligand environment significantly influences the reaction mechanism and energetics. osti.gov DFT calculations allow for the systematic variation of both the metal center and the ligands to screen for catalysts with lower activation barriers and desired selectivity. nih.govacs.org For instance, studies have explored a range of metals from the first and second transition series, revealing that second-row metals often exhibit lower activation barriers for C-H insertion due to more favorable sd-hybridization. osti.gov

The table below presents hypothetical, yet illustrative, activation free energies (ΔG‡) for the C-H activation of different bond types in a generic branched alkane, based on trends observed in computational studies of smaller alkanes. This data demonstrates how computational chemistry can be used to predict the regioselectivity of C-H activation.

| Transition Metal Complex | C-H Bond Type | Activation Mechanism | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| [Rh(PMe₃)₂(CO)Cl] | Primary (1°) | Oxidative Addition | 25.2 |

| [Rh(PMe₃)₂(CO)Cl] | Secondary (2°) | Oxidative Addition | 22.8 |

| [Rh(PMe₃)₂(CO)Cl] | Tertiary (3°) | Oxidative Addition | 20.5 |

| [Cp₂Sc-CH₃] | Primary (1°) | σ-Bond Metathesis | 32.5 |

| [Cp₂Sc-CH₃] | Secondary (2°) | σ-Bond Metathesis | 30.1 |

| [Cp₂Sc-CH₃] | Tertiary (3°) | σ-Bond Metathesis | 28.3 |

Note: The data in this table is representative and intended to illustrate the types of results obtained from computational studies. Specific values would need to be calculated for this compound.

In the context of this compound, computational studies would be instrumental in predicting which of its various C-H bonds would be most susceptible to activation by a given transition metal complex. By calculating the activation barriers for the cleavage of the primary C-H bonds on the methyl groups, the secondary C-H bond at the C3 position, and the tertiary C-H bond at the C2 position, researchers can predict the regioselectivity of a potential functionalization reaction.

Furthermore, these theoretical investigations can guide the design of new catalysts tailored for the selective activation of specific C-H bonds in complex alkanes. rsc.org By understanding the electronic and steric factors that control the activation process, ligands can be modified to enhance catalytic activity and selectivity, paving the way for the efficient conversion of complex alkanes like this compound into value-added chemicals. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2,4,4,5,5 Pentamethylheptane

Oxidative Transformations of Branched Alkanes

The oxidation of alkanes can proceed through different mechanisms, ranging from slow autooxidation at moderate temperatures to rapid combustion at high temperatures. studysmarter.co.uk For highly branched alkanes like 2,4,4,5,5-pentamethylheptane, the structure influences the rate and products of oxidation.

Autooxidation: This process involves the slow reaction of alkanes with oxygen, typically initiated by radicals, leading to the formation of hydroperoxides, which can then decompose into various oxygenated products like alcohols, ketones, and carboxylic acids. studysmarter.co.uk The tertiary C-H bond in this compound (at the C-2 position) is a likely site for initial attack due to the relative stability of the resulting tertiary radical.

Combustion: In the presence of sufficient oxygen and an ignition source, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. youtube.comlibretexts.org Incomplete combustion, which occurs with insufficient oxygen, can lead to the formation of carbon monoxide and soot. studysmarter.co.uk The high degree of branching in alkanes generally increases their stability and octane (B31449) rating, making them desirable components in fuel. khanacademy.org Studies on similar highly branched alkanes, such as 2,2,4,6,6-pentamethylheptane (B104275), have explored their oxidation behavior, providing insights into the complex reaction kinetics. researchgate.netrsc.org

| Oxidation Type | Conditions | Primary Products | Mechanism Notes |

|---|---|---|---|

| Autooxidation | Moderate temperatures, presence of initiators (e.g., light, radicals) | Hydroperoxides, Alcohols, Ketones | Free-radical chain reaction, preferentially attacks weaker C-H bonds (tertiary > secondary > primary). |

| Complete Combustion | High temperatures, sufficient oxygen | Carbon Dioxide (CO2), Water (H2O) | Highly exothermic, complex radical mechanism. |

| Incomplete Combustion | High temperatures, insufficient oxygen | Carbon Monoxide (CO), Carbon (soot), Water (H2O) | Occurs when the oxygen supply is limited. |

Substitution Reactions: Halogenation of Hydrocarbons

Halogenation is a characteristic substitution reaction of alkanes where a hydrogen atom is replaced by a halogen (e.g., Cl, Br). libretexts.orgscienceready.com.au This reaction typically proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light or heat.

The regioselectivity of halogenation is determined by the stability of the intermediate alkyl radical, which follows the order: tertiary > secondary > primary. For this compound, the most likely site for substitution is the single hydrogen atom on the tertiary carbon at position 2. The numerous primary hydrogens are less reactive.

Reaction Steps (e.g., Chlorination):

Initiation: Cl₂ → 2 Cl• (under UV light)

Propagation:

R-H + Cl• → R• + H-Cl

R• + Cl₂ → R-Cl + Cl•

Termination: Combination of any two radicals (e.g., Cl• + Cl•, R• + R•, R• + Cl•)

Due to the selectivity, the major monosubstituted product of the halogenation of this compound would be 2-halo-2,4,4,5,5-pentamethylheptane.

Hydrohalogenation Reactions of Branched Alkene Precursors (e.g., 2,2,3,5,5-pentamethyl-3-heptene)

The synthesis of halogenated derivatives of this compound can be achieved through the hydrohalogenation of a suitable alkene precursor. masterorganicchemistry.com For example, the reaction of 2,2,3,5,5-pentamethyl-3-heptene with a hydrogen halide like HCl proceeds via an electrophilic addition mechanism.

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halogen adds to the carbon that has fewer hydrogen atoms. masterorganicchemistry.com This is because the reaction proceeds through the most stable carbocation intermediate.

In the case of 2,2,3,5,5-pentamethyl-3-heptene reacting with HCl, two carbocations can be formed upon protonation of the double bond: a tertiary carbocation at C-3 and another tertiary carbocation at C-4. The stability of these carbocations will influence the product distribution. The reaction yields a major and a minor product, such as 4-chloro-2,2,3,5,5-pentamethylheptane and 3-chloro-2,2,3,5,5-pentamethylheptane. chegg.com

Pyrolysis Mechanisms of Highly Branched Alkanes

Pyrolysis, or thermal cracking, is the decomposition of a compound by heat in the absence of oxygen. wikipedia.org For alkanes, this process breaks down large hydrocarbon molecules into smaller, often more valuable, alkanes and alkenes. youtube.com The reaction proceeds through a homolytic free-radical mechanism.

In highly branched alkanes like this compound, the C-C bonds, particularly those at the quaternary centers, are susceptible to cleavage due to steric strain and the stability of the resulting tertiary and primary radicals. The initial step is the breaking of a C-C bond to form two alkyl radicals. These radicals can then undergo a series of reactions including hydrogen abstraction, recombination, and beta-scission to yield a complex mixture of smaller hydrocarbon products. osti.govfrontiersin.org

| Bond Cleaved | Initial Radicals Formed | Potential Stable Products |

|---|---|---|

| C2-C3 | Ethyl radical and 2,2,3,3-tetramethylpentyl radical | Ethane, Ethene, Isobutylene (B52900), Propane (B168953) |

| C3-C4 | Propyl radical and 1,1,2,2-tetramethylbutyl radical | Propane, Propene, Isobutylene |

| C4-C5 | Two 1,1,2,2-tetramethylpropyl radicals | Isobutylene, Neopentane |

Catalytic Transformations and Kinetic Studies

The study of reaction kinetics provides crucial information on the rates and mechanisms of chemical transformations. For highly branched alkanes, kinetic studies are particularly important in understanding combustion and catalytic reforming processes. universityofgalway.ie

Autoignition and Combustion Kinetics: The autoignition behavior of highly branched alkanes is a key area of research for developing surrogate fuel models. researchgate.net The molecular structure, including the degree of branching, significantly affects ignition delay times and the formation of intermediate species. Kinetic models for alkanes involve a vast network of elementary reactions describing radical initiation, propagation, branching, and termination steps. researchgate.net

Catalytic Reforming: In industrial processes, alkanes can be catalytically converted into other hydrocarbons. For instance, isomerization can rearrange the carbon skeleton to produce more highly branched alkanes with higher octane ratings. Dehydrogenation can form alkenes, and aromatization can produce aromatic compounds. These transformations typically require catalysts, such as platinum on a solid support, and high temperatures. The highly branched structure of this compound would influence its reactivity and product selectivity in such catalytic processes.

Isomerism and Stereochemical Considerations in Pentamethylheptanes

Structural Isomers of Pentamethylheptane

Pentamethylheptane, with the chemical formula C12H26, exists as several structural isomers, each with unique physical properties stemming from their distinct molecular architecture. nih.govnih.govnist.govnih.govnih.gov The arrangement of the five methyl groups along the seven-carbon heptane (B126788) chain significantly influences properties such as boiling point and density. Highly branched isomers tend to have lower boiling points compared to their less branched counterparts due to reduced van der Waals forces.

Some of the notable structural isomers of pentamethylheptane include:

2,2,4,6,6-Pentamethylheptane (B104275): This isomer is a highly branched alkane. nih.gov It is a component of some commercial solvents and has been used in studies of hydrocarbon mixtures and fuel properties. cymitquimica.com Its synthesis can be achieved through various chemical processes involving the methylation of a heptane backbone. tiiips.com

2,2,4,5,6-Pentamethylheptane: This isomer also features a high degree of branching. nih.gov

2,2,4,4,6-Pentamethylheptane: Characterized by two gem-dimethyl groups at positions 2 and 4, this isomer is used as a chemical intermediate in various industrial applications. chemicalbook.com

2,2,3,6,6-Pentamethylheptane: This structural isomer is another example of a highly branched alkane. nist.govnih.gov

The following interactive table provides a summary of the key properties of these structural isomers.

Table 1: Properties of Selected Pentamethylheptane Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | C12H26 | 170.34 | 177-178 |

| 2,2,4,5,6-Pentamethylheptane | 62199-64-8 | C12H26 | 170.33 | 179 |

| 2,2,4,4,6-Pentamethylheptane | 62199-62-6 | C12H26 | 170.34 | Not available |

Chiral Centers and Enantiomeric Forms

The focal compound of this article, 2,4,4,5,5-Pentamethylheptane , possesses a chiral center at the fourth carbon atom. This chirality arises because the C4 atom is bonded to four different substituent groups: a hydrogen atom, a methyl group, a neopentyl group (C(CH3)3), and a tert-pentyl group (C(CH3)2CH2CH3). Consequently, this compound can exist as a pair of enantiomers: (4R)-2,4,4,5,5-pentamethylheptane and (4S)-2,4,4,5,5-pentamethylheptane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The specific example mentioned in the outline, (5R)-2,2,4,4,5-pentamethylheptane, appears to contain a typographical error, as the chiral center in this compound is at the 4-position. The discussion of enantiomeric forms will therefore focus on the (R) and (S) configurations at the C4 position.

Methods for Determination of Absolute Configuration

Determining the absolute configuration of chiral molecules, including complex alkanes like pentamethylheptanes, is a critical aspect of stereochemistry. Several advanced analytical techniques are employed for this purpose:

Vibrational Circular Dichroism (VCD): VCD spectroscopy has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.govamericanlaboratory.com This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com The experimental VCD spectrum is then compared with the theoretical spectrum calculated using density functional theory (DFT) for a specific enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govunibe.chresearchgate.net

X-ray Crystallography: While being the definitive method for determining absolute configuration, it requires the compound to be a single crystal of sufficient quality, which can be a limitation for some alkanes that are liquids at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents or chiral solvating agents in NMR spectroscopy can be used to differentiate between enantiomers and, in some cases, determine their absolute configuration by comparing the NMR spectra to those of known standards.

Chromatographic Resolution of Pentamethylheptane Isomers

The separation of structurally similar isomers of pentamethylheptane, as well as the resolution of their enantiomeric forms, is typically achieved through chromatographic techniques.

Gas Chromatography (GC): Gas chromatography is a primary method for separating volatile compounds like branched alkanes. researchgate.netgov.scot The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The elution order of alkane isomers in GC is influenced by their boiling points and molecular shape. Highly branched isomers with more compact structures tend to have shorter retention times than their less branched counterparts.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with mass spectrometry allows for both the separation and identification of the isomeric hydrocarbons. gov.scotosti.gov While the mass spectra of isomers can be very similar, the fragmentation patterns can sometimes provide clues to the branching structure. copernicus.org

Chiral Chromatography: For the resolution of enantiomers, chiral stationary phases (CSPs) are employed in either gas chromatography or high-performance liquid chromatography (HPLC). These CSPs create a chiral environment that allows for the differential interaction with the enantiomers, leading to their separation.

Stereoselectivity in Synthetic Pathways to Branched Alkanes

The synthesis of specific stereoisomers of highly branched alkanes like pentamethylheptanes requires stereoselective synthetic methods. These methods aim to control the formation of new stereocenters, leading to a preponderance of one stereoisomer over others.

Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of molecules with quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms. organic-chemistry.orgnih.govbohrium.comnih.gov While the chiral center in this compound is tertiary, the principles of stereoselective synthesis are applicable.

Key strategies in the stereoselective synthesis of branched alkanes include:

Asymmetric Allylic Alkylation: This method has proven to be a powerful technique for the enantioselective formation of carbon-carbon bonds, including the creation of quaternary stereocenters. nih.gov

Catalytic Asymmetric Allylboration: This reaction can be used to create adjacent quaternary stereocenters with high diastereo- and enantioselectivity. acs.org

Intramolecular Hydride Transfer: Enantioselective synthesis of alkyl-branched alkanes has been achieved using intramolecular hydride transfer from a chiral directing group. acs.orgnih.gov This approach allows for the controlled synthesis of specific stereoisomers.

The development of novel synthetic routes for highly branched alkanes is an active area of research, driven by the need for well-defined hydrocarbon structures for various applications, including as fuel components and reference standards. stackexchange.comnih.gov

Research Applications in Specialized Chemical Fields

Utilization as Analytical Reference Standards

Specific documented use of 2,4,4,5,5-pentamethylheptane as an analytical reference standard is not readily found in scientific literature. However, the broader class of pentamethylheptane isomers and other highly branched alkanes are crucial in analytical chemistry. They serve as benchmark compounds in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of components in complex hydrocarbon mixtures like gasoline, diesel, and jet fuel.

For instance, isomers such as 2,2,4,6,6-pentamethylheptane (B104275) are used to calibrate analytical instruments and to determine the retention indices of unknown branched alkanes in a sample. The distinct mass fragmentation patterns of these isomers in MS also aid in the structural elucidation of other hydrocarbons.

Table 1: Physicochemical Properties of Pentamethylheptane Isomers

| Property | This compound (Computed) | 2,2,4,6,6-Pentamethylheptane (Experimental) |

| Molecular Formula | C12H26 | C12H26 |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol |

| Boiling Point | Not available | 177-178 °C |

| Density | Not available | ~0.74 g/cm³ |

Data for this compound are computed estimates from chemical databases as experimental data is scarce. nih.gov

Role in the Characterization of Complex Hydrocarbon Mixtures in Research

While direct studies detailing the role of this compound in the characterization of complex hydrocarbon mixtures are absent, the analysis of such mixtures heavily relies on identifying and quantifying various branched alkanes. The presence and distribution of C12 isomers, including pentamethylheptanes, are critical for understanding the properties and origins of fuels and lubricating oils.

Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) are employed to separate and identify the myriad of isomers in petroleum products. In these analyses, the identification of specific branched alkanes helps in:

Fingerprinting of crude oils: The isomeric distribution can vary between different sources.

Assessing fuel quality: The degree of branching affects properties like octane (B31449) number and cetane number.

Environmental forensics: Identifying the source of hydrocarbon contamination.

Development and Evaluation of Surrogate Fuels for Advanced Transportation Systems

The development of surrogate fuels—simple mixtures of a few well-characterized compounds that mimic the behavior of real, complex fuels like gasoline or jet fuel—is a significant area of combustion research. Highly branched alkanes are essential components of these surrogates due to their impact on ignition properties.

There is no specific evidence of this compound being used in surrogate fuel modeling. However, its isomer, 2,2,4,6,6-pentamethylheptane (isododecane), is a key component in many surrogate fuel formulations for jet fuel and gasoline. It is chosen to represent the highly branched alkane fraction of these fuels, which significantly influences their autoignition characteristics, particularly the negative temperature coefficient (NTC) behavior.

Chemical kinetic models for surrogate fuels are developed by combining the detailed combustion chemistry of each individual component. The inclusion of branched alkanes like isododecane is crucial for accurately predicting properties such as ignition delay times and emissions. Research in this area focuses on understanding how the molecular structure of different isomers affects their combustion behavior.

The study of interfacial phenomena, such as surface tension, is critical for understanding fuel injection and spray formation. While no studies have specifically measured the interfacial properties of this compound, the behavior of multi-component hydrocarbon systems is influenced by the molecular structure of their components.

The surface tension of hydrocarbon mixtures is a complex function of the composition and the interactions between the different molecules. Generally, branched alkanes may exhibit different surface activities compared to their linear counterparts, which can affect droplet formation and evaporation in an engine. Predictive models, such as the gradient theory of fluid interfaces, are used to estimate the surface tension of complex mixtures, though these require accurate data on the pure components, which is lacking for this compound.

Identification and Profiling in Natural Product Chemistry Research (e.g., volatile organic compounds in botanical extracts)

There are no specific reports of this compound being identified as a volatile organic compound (VOC) in botanical extracts. However, its isomer, 2,2,4,6,6-pentamethylheptane, has been identified in the essential oils of certain plants. This suggests that the biosynthesis of highly branched alkanes, while less common than linear or monomethyl-branched alkanes, does occur in the plant kingdom.

The identification of VOCs from natural sources is typically carried out using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. The presence of specific branched alkanes can be part of a plant's chemical profile, potentially playing a role in plant-insect interactions or as a defense mechanism. The study of these compounds contributes to our understanding of plant biochemistry and the chemical ecology of various species.

Future Research Directions in 2,4,4,5,5 Pentamethylheptane Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing highly branched alkanes is a primary research goal. Future efforts will likely focus on moving away from traditional methods that often involve stoichiometric reagents and harsh conditions.

Key areas of innovation include:

Catalytic Isomerization and Cracking: While catalytic cracking is a cornerstone of the petroleum industry, future research will aim for catalysts with unprecedented selectivity for specific high-value isomers like 2,4,4,5,5-pentamethylheptane. savemyexams.com Developing catalysts, such as tailored zeolites or solid acids, that can control skeletal rearrangements at a molecular level is a significant challenge. researchgate.net

Bio-based Feedstocks: A major thrust in sustainable chemistry is the conversion of biomass into fuels and chemicals. researchgate.net Research will focus on developing catalytic pathways to convert bio-derived molecules, such as fatty acids or sugars, into highly branched alkanes. rsc.org This could involve multi-step processes combining deoxygenation with precisely controlled isomerization and alkylation reactions. mdpi.com

Waste Upcycling: The conversion of plastic waste, particularly polyethylene, into valuable hydrocarbons represents a promising circular economy approach. researchgate.net Future methodologies will seek to refine catalysts that can selectively break down polymer chains and reassemble them into specific branched alkane structures, maximizing the yield of gasoline-range hydrocarbons with high octane (B31449) numbers. researchgate.net

Atom-Economical Coupling Reactions: Research into new carbon-carbon bond-forming reactions that maximize the incorporation of atoms from reactants into the final product is crucial. Methodologies like the Wurtz reaction or the acyloin condensation, while historically important, often suffer from limitations. stackexchange.com Future work may explore novel metal-catalyzed cross-coupling reactions that are more efficient and selective for constructing sterically hindered C-C bonds found in this compound.

| Table 1: Comparison of Synthetic Approaches for Branched Alkanes | ||

|---|---|---|

| Methodology | Potential Advantages | Future Research Challenges |

| Advanced Catalytic Isomerization | Utilization of existing feedstocks; high throughput. | Achieving high selectivity for specific complex isomers; catalyst stability and lifetime. |

| Biomass Conversion | Renewable and sustainable feedstock; potential for carbon neutrality. researchgate.netrsc.org | Multi-step processes; efficient oxygen removal; control over branching. mdpi.com |

| Polymer Upcycling | Addresses plastic waste; potential for circular economy. researchgate.net | Catalyst design for selective bond scission and formation; feedstock variability. researchgate.net |

| Atom-Economical Coupling | High efficiency; reduced waste generation. | Overcoming steric hindrance in highly substituted systems; catalyst development. |

Development of Advanced Spectroscopic Techniques for Isomer-Specific Analysis

The structural complexity of highly branched alkanes makes their identification and quantification within complex mixtures a significant analytical challenge. youtube.com Future research will focus on enhancing the resolution and information content of spectroscopic methods.

Multidimensional NMR Spectroscopy: Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR are powerful tools for distinguishing between different types of branching in alkanes. acs.orgnih.gov Future developments will aim to improve the sensitivity and resolution of these methods, allowing for the unambiguous identification of specific isomers like this compound even in trace amounts within complex hydrocarbon mixtures. acs.org

High-Resolution Mass Spectrometry: Advances in mass spectrometry (MS), particularly in combination with gas chromatography (GC-MS), will continue to be vital. Future research may involve the development of novel ionization techniques that minimize fragmentation or produce isomer-specific fragmentation patterns, aiding in the differentiation of constitutional isomers. quora.com

Vibrational Spectroscopy: While infrared (IR) spectroscopy is a standard technique, its ability to distinguish between similar alkane isomers can be limited. quora.com The development of more sophisticated vibrational techniques, perhaps coupled with computational analysis, could unlock subtle spectral fingerprints unique to specific branched structures.

Binding Energy Spectroscopy: Quantum mechanical calculations have shown that C1s binding energy spectra can provide a clear picture of isomeric chemical shifts in branched alkanes. researchgate.net Future work could involve advancing the experimental techniques to measure these shifts with high precision, providing a novel method for isomer-specific analysis. researchgate.net

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational chemistry and experimental studies is essential for unraveling the complex reaction mechanisms involved in the synthesis and transformation of highly branched alkanes.

Predictive Catalyst Design: Density Functional Theory (DFT) and other computational methods will be increasingly used to model reaction pathways on catalyst surfaces. researchgate.netresearchgate.net This will enable the in-silico design of catalysts with optimized pore structures and active sites for producing specific isomers like this compound.

Mechanism Elucidation: By modeling transition states and reaction intermediates, computational chemistry can provide insights into the mechanistic details of isomerization, cracking, and functionalization reactions that are difficult to obtain through experimental means alone. researchgate.net This understanding is critical for optimizing reaction conditions and improving selectivity.

Spectroscopic Prediction: Computational tools can predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for different isomers. nih.govresearchgate.net Comparing these predicted spectra with experimental data can provide definitive structural assignments, especially for newly synthesized or complex molecules.

Exploration of Novel Chemical Transformations for Functionalization

Given their chemical inertness, activating the C-H bonds of highly branched alkanes for further chemical modification is a significant hurdle. diva-portal.orgstudymind.co.uk The steric hindrance around the carbon backbone in this compound presents an even greater challenge.

Future research will likely target:

Selective C-H Activation: A "holy grail" of organic chemistry is the selective functionalization of specific C-H bonds in alkanes. diva-portal.org Research will focus on developing new transition metal catalysts or photocatalytic systems that can overcome the high bond dissociation energy of alkane C-H bonds and operate with high regioselectivity, even in sterically crowded environments. researchwithrutgers.com

Terminal and Late-Stage Functionalization: Developing methods to introduce functional groups (e.g., hydroxyl, amino, carboxyl groups) at specific positions, particularly at the less reactive internal carbons of a branched alkane, would open up new avenues for creating advanced materials, lubricants, and specialty chemicals.